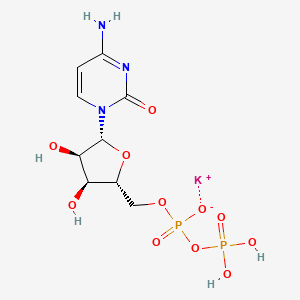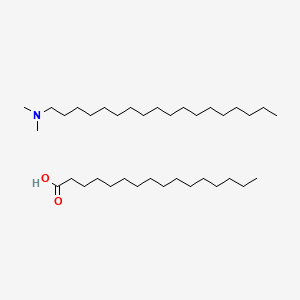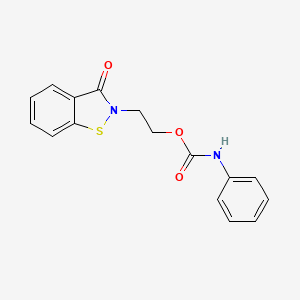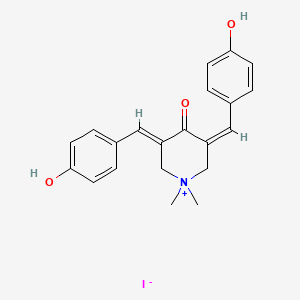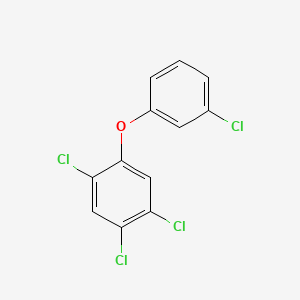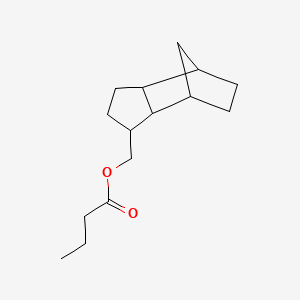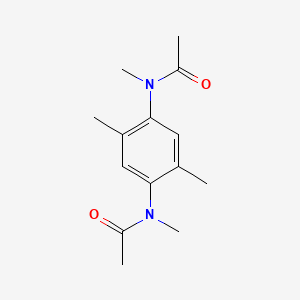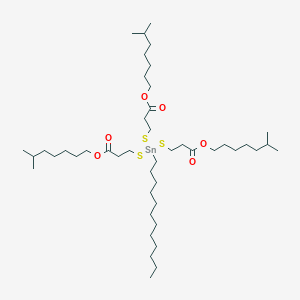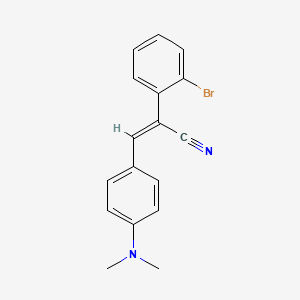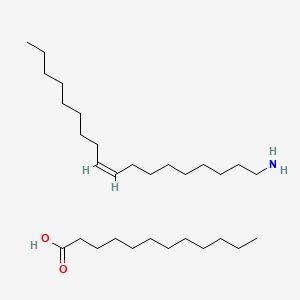
2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C18H18ClNO5.HCl and a molecular weight of 400.2 g/mol. This compound is known for its unique structure, which includes a nicotinate moiety and a chlorophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves several steps:
Formation of 4-chlorophenoxy-2-methylpropionic acid: This is achieved by reacting 4-chlorophenol with 2-methylpropionic acid in the presence of a suitable catalyst.
Esterification: The resulting acid is then esterified with ethylene glycol to form 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethanol.
Nicotinate Formation: The ester is then reacted with nicotinic acid under acidic conditions to form the nicotinate ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nicotinic acetylcholine receptors and inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-fluorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
- 2-[2-(4-methylphenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
Uniqueness
2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .
Properties
CAS No. |
56775-91-8 |
|---|---|
Molecular Formula |
C18H19Cl2NO5 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H18ClNO5.ClH/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;/h3-9,12H,10-11H2,1-2H3;1H |
InChI Key |
SMQMWHHMXSBKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl |
Related CAS |
31637-97-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


